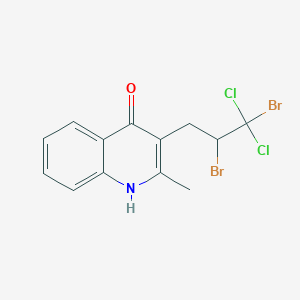![molecular formula C17H30O2 B14403927 2,2,3,3,6,6,10,10-Octamethyl-1-oxaspiro[3.6]decan-5-one CAS No. 88292-22-2](/img/structure/B14403927.png)
2,2,3,3,6,6,10,10-Octamethyl-1-oxaspiro[3.6]decan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3,6,6,10,10-Octamethyl-1-oxaspiro[36]decan-5-one is a chemical compound known for its unique structure and properties It belongs to the class of spiro compounds, which are characterized by a spiro-connected cyclic system
Preparation Methods
The synthesis of 2,2,3,3,6,6,10,10-Octamethyl-1-oxaspiro[3.6]decan-5-one typically involves the reaction of specific precursors under controlled conditions. One common method includes the reaction of dimethyldichlorosilane with water, which produces a mixture of cyclic dimethylsiloxanes and polydimethylsiloxane. The cyclic siloxanes, including the target compound, can be separated by distillation . Industrial production often involves similar processes, with the addition of strong bases like potassium hydroxide to equilibrate the polymer/ring mixture, allowing for the complete conversion to the desired cyclic siloxanes .
Chemical Reactions Analysis
2,2,3,3,6,6,10,10-Octamethyl-1-oxaspiro[3.6]decan-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. For instance, in the presence of a strong base such as potassium hydroxide, the compound can undergo polymerization or ring-opening reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of other organosilicon compounds. In biology and medicine, it is studied for its potential use in drug delivery systems and as a component in biomedical devices. Industrially, it is used in the production of silicone oils, adhesives, and coatings .
Mechanism of Action
The mechanism of action of 2,2,3,3,6,6,10,10-Octamethyl-1-oxaspiro[3.6]decan-5-one involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to form stable complexes with other molecules, which can alter their chemical and physical properties. This interaction is facilitated by the unique spiro structure of the compound, which provides a stable framework for binding with other molecules .
Comparison with Similar Compounds
2,2,3,3,6,6,10,10-Octamethyl-1-oxaspiro[3.6]decan-5-one can be compared with other similar compounds, such as octamethylcyclotetrasiloxane and tetramethylsilane. These compounds share some structural similarities but differ in their specific chemical properties and applications. For example, octamethylcyclotetrasiloxane is widely used in cosmetics and personal care products, while tetramethylsilane is commonly used as a reference standard in nuclear magnetic resonance spectroscopy .
Properties
CAS No. |
88292-22-2 |
|---|---|
Molecular Formula |
C17H30O2 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
2,2,3,3,5,5,9,9-octamethyl-1-oxaspiro[3.6]decan-10-one |
InChI |
InChI=1S/C17H30O2/c1-13(2)10-9-11-14(3,4)17(12(13)18)15(5,6)16(7,8)19-17/h9-11H2,1-8H3 |
InChI Key |
LSRLLMQUXINILI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(C2(C1=O)C(C(O2)(C)C)(C)C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(Trimethylsilyl)oxy]pyrimido[4,5-C]cinnoline](/img/structure/B14403851.png)
![N-{4-[(Benzenesulfonyl)amino]-3-methylphenyl}acetamide](/img/structure/B14403854.png)
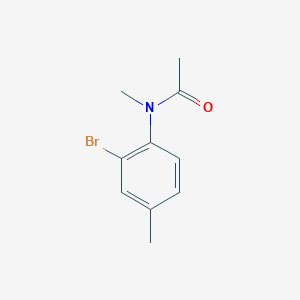


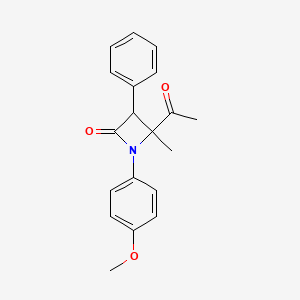
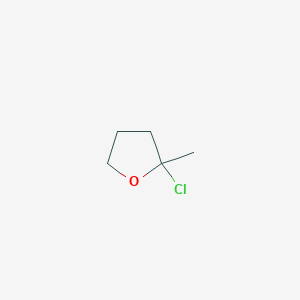
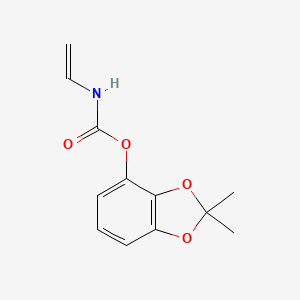
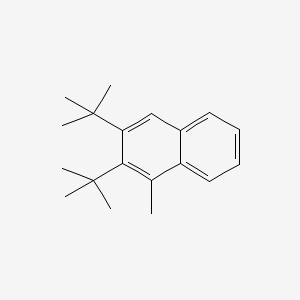
![2,6-Bis({bis[2-(1H-pyrazol-1-yl)ethyl]amino}methyl)-4-methylphenol](/img/structure/B14403889.png)
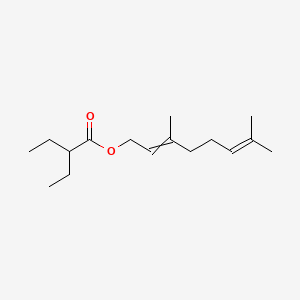
![1,2,4-Trichloro-5-[(3-nitrophenyl)methoxy]benzene](/img/structure/B14403915.png)
